molecular formula C20H18N2O2 B2882521 1-benzyl-N-methyl-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide CAS No. 338755-17-2

1-benzyl-N-methyl-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide

Cat. No. B2882521
CAS RN: 338755-17-2
M. Wt: 318.376
InChI Key: YFSQGTJIKIGRGG-UHFFFAOYSA-N
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Description

“1-benzyl-N-methyl-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide” is a chemical compound with the molecular formula C16H15NO2 . It has an average mass of 253.296 Da and a monoisotopic mass of 253.110275 Da .

Scientific Research Applications

Aggregation Enhanced Emission and Multi-Stimuli-Responsive Properties

Compounds structurally related to "1-benzyl-N-methyl-2-oxo-N-phenyl-1,2-dihydro-3-pyridinecarboxamide" have been investigated for their luminescent properties and potential applications in sensing and imaging. For example, research on pyridyl substituted benzamides demonstrated luminescence in solution and solid states, with nano-aggregates showing enhanced emission in aqueous-DMF solution. These compounds exhibit mechanochromic properties, displaying multi-stimuli responsiveness, which could be harnessed in developing novel optical materials and sensors (Srivastava et al., 2017).

Synthesis of New Chemical Structures

The chemical structure of "this compound" suggests its utility in synthetic chemistry for the development of new therapeutic agents or materials. Research on similar compounds has led to the synthesis of new tetrahydrobenzo[b]thiophene derivatives under microwave irradiation, showcasing the compound's relevance in synthetic methodologies for creating novel structures with potential pharmacological applications (Abdalha et al., 2011).

Analgesic Properties Optimization

Efforts to optimize the biological properties of related molecules have been documented, such as modifications to the pyridine moiety to enhance analgesic properties. This approach indicates the compound's potential application in medicinal chemistry for the development of new pain management solutions (Ukrainets et al., 2015).

Anticancer Drug Development

Compounds with structural similarities have been designed and synthesized as selective histone deacetylase (HDAC) inhibitors, demonstrating significant antitumor activity and entering clinical trials. This highlights the compound's potential application in anticancer drug development (Zhou et al., 2008).

properties

IUPAC Name

1-benzyl-N-methyl-2-oxo-N-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-21(17-11-6-3-7-12-17)19(23)18-13-8-14-22(20(18)24)15-16-9-4-2-5-10-16/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSQGTJIKIGRGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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